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Compound Name:
carbohydrazide

Cat. No.: B13115945

Get Quote

Executive Summary

8-Methoxyquinoline-2-carbohydrazide is a bicyclic heteroaromatic ligand frequently

employed in the development of metallopharmaceutical agents and antitumor drugs.[1] Its
structural integrity relies on two distinct functionalities: the 8-methoxyquinoline core (providing
lipophilicity and electronic density) and the 2-carbohydrazide tail (acting as a hydrogen bond
donor/acceptor and chelation site).

This guide provides a rigorous, self-validating protocol for confirming the identity and purity of
this compound. We utilize a triangulation approach, cross-referencing mass fragmentation
patterns with magnetic resonance couplings and vibrational spectroscopy to ensure 99%-+
confidence in structural assignment.

Structural Framework & Synthesis Logic

Before analyzing spectra, one must understand the chemical environment. The synthesis
typically involves the hydrazinolysis of ethyl 8-methoxyquinoline-2-carboxylate.[1]
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Critical Quality Attribute (CQA): The complete conversion of the ester ethoxy group to the
hydrazide moiety is the primary metric of success. This is spectrally visible by the
disappearance of the ethyl quartet/triplet in NMR and the appearance of N-H stretches in IR.[1]

Workflow Diagram: Synthesis & Characterization
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Figure 1: Synthetic pathway and critical control points for structural validation.

Mass Spectrometry (ESI-MS) Analysis

Obijective: Confirm molecular weight and analyze fragmentation to verify the stability of the
quinoline core.

Methodology:
« lonization: Electrospray lonization (ESI), Positive Mode (+ve).[2]
e Solvent: Methanol (LC-MS grade).

e Theoretical MW: 217.23 g/mol .[1]

Data Interpretation
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In ESI+ mode, the compound readily protonates at the heterocyclic nitrogen or the hydrazide

terminal.
m/z (Observed) lon Identity Assignment Logic
Parent Peak. Protonated
218.2 [M+H]* molecular ion.[1] Base peak in
soft ionization.[1]
Sodium adduct, common in
240.2 [M+Na]*
glass-stored samples.
Acylium lon. Loss of the
hydrazine moiety (-31 Da).[1
186.1 [M - N2Hs]* Y _ Y M
Indicates cleavage of the C-N
amide bond.[1]
Quinoline Core. Loss of the
entire carbohydrazide group
158.1 [M - CONzH3s]* (-59 Da).[1] Confirms the 8-

methoxyquinoline skeleton is

intact.

Validation Check: If you observe a peak at 203/204, it indicates incomplete hydrazinolysis

(residual ethyl ester). The absence of this peak validates the reaction completion.

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups, specifically distinguishing the amide/hydrazide from

potential carboxylic acid precursors.

Methodology:

o Technique: Attenuated Total Reflectance (ATR) or KBr Pellet.[1]

e Resolution: 4 cm™1.

Key Vibrational Bands
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The spectrum is dominated by the interplay between the quinoline ring vibrations and the polar
carbohydrazide tail.

Wavenumber . . . . .

( 1 Functional Group Vibrational Mode Diagnostic Value

cm-
Primary Indicator.
Usually appears as a

) ) double spike (-NH:z

3300 - 3200 N-H (Hydrazide) Stretching , _
asymmetric/symmetric
) distinct from broad
OH.

) Weak bands typical of
3050 C-H (Ar) Stretching

aromatic rings.[1]

Strong band. Lower

than ester C=0
1665 C=0 (Amide I) Stretching (~1720) due to

resonance with

hydrazine lone pair.

Characteristic

"breathing” modes of

1590 & 1500 C=N/C=C Skeletal S
the quinoline ring
system.

Confirms the

1260 & 1110 C-O-C (Ether) Stretching presence of the 8-

Methoxy group.

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework. This is the definitive structural proof. Solvent:
DMSO-ds is required.[1] The hydrazide protons are exchangeable and often invisible in CDCls;
DMSO stabilizes them via hydrogen bonding.[1]

'H NMR Analysis (400 MHz, DMSO-ds)
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The spectrum is divided into three zones: the hydrazide (downfield/exchangeable), the
aromatic region (complex splitting), and the aliphatic methoxy (upfield singlet).
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Shift (3 ppm) Mult.[3][4]
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signal for

integration.[1]

13C NMR Analysis (100 MHz, DMSO-de)

Key signals to look for:

Carbonyl (C=0): ~164 ppm.

C-2 (Ipso): ~148 ppm (Deshielded by adjacent N and C=0).

C-8 (Ipso-0): ~154 ppm (Directly attached to Oxygen).

Methoxy (-OCH3s): ~56 ppm.

Diagram: NMR Coupling Logic

__________________________________________
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Figure 2: Logical coupling and spatial relationships confirming the regiochemistry of
substitutions.

Self-Validating Protocol (Quality Control)
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To ensure the data is trustworthy, perform this 3-step validation:

 Integration Ratio Check: Set the Methoxy singlet (4.02 ppm) to integral 3.00. The aromatic
region must sum to exactly 5.00 protons.[1] If >5.0, solvent impurities (benzene/toluene) or
unreacted starting material are present.

e D20 Exchange: Add 2 drops of D20 to the NMR tube. The signals at 10.15 ppm (CONH) and
4.65 ppm (NHz2) must vanish. If they remain, the assignment is incorrect (likely C-H protons).

e Mass Spec Adducts: In the MS spectrum, check for [M+Na]* (240.2). If the intensity of
[M+Na]* > [M+H]*, the sample may contain residual salts from the carbonate neutralization
step in synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 8-
Methoxyquinoline-2-carbohydrazide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-8-methoxyquinoline-2-carbohydrazide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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